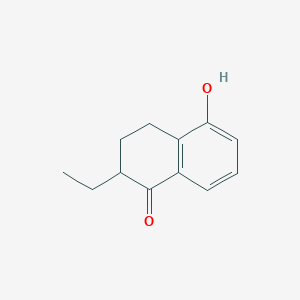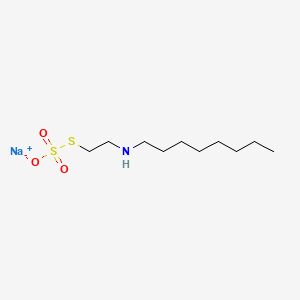![molecular formula C22H13NO2S B14446341 6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one CAS No. 78490-02-5](/img/structure/B14446341.png)
6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one is a compound belonging to the phenoxazine family, which is known for its diverse range of biological and chemical properties. Phenoxazines and their derivatives have been widely studied for their applications in various fields such as dyes, pigments, and pharmaceuticals .
準備方法
The synthesis of 6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one involves several steps. One common method includes the palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction typically involves the condensation of 2-aminophenol with 2,3-dichloro-1,4-naphthoquinone to form an intermediate, which is then subjected to palladium-catalyzed cross-coupling with phenylsulfanyl groups . The reaction conditions often include the use of toluene and N,N-dimethylformamide as solvents, with a temperature of around 110°C .
化学反応の分析
6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antitumor activities.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit penicillin-binding proteins, which are essential for bacterial cell wall synthesis . This inhibition disrupts the cell wall formation, leading to bacterial cell death. Additionally, its antitumor activity is attributed to its ability to induce apoptosis in cancer cells by interacting with topoisomerase II .
類似化合物との比較
6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one can be compared with other similar compounds such as:
Benzo[α]phenoxazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Benzo[α]phenothiazines: These are sulfur analogs of benzo[α]phenoxazines and exhibit different pharmacological properties.
Diazabenzo[a]phenoxazones: These compounds have nitrogen atoms in their structure and show significant antimicrobial activities.
The uniqueness of this compound lies in its phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
78490-02-5 |
|---|---|
分子式 |
C22H13NO2S |
分子量 |
355.4 g/mol |
IUPAC名 |
6-phenylsulfanylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C22H13NO2S/c24-20-16-11-5-4-10-15(16)19-21(22(20)26-14-8-2-1-3-9-14)25-18-13-7-6-12-17(18)23-19/h1-13H |
InChIキー |
CVYQVDZYHXBTDE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=C3C(=NC4=CC=CC=C4O3)C5=CC=CC=C5C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


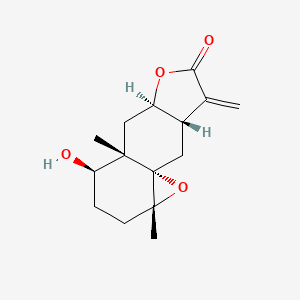
silane](/img/structure/B14446264.png)
![N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine](/img/structure/B14446268.png)

![9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14446279.png)
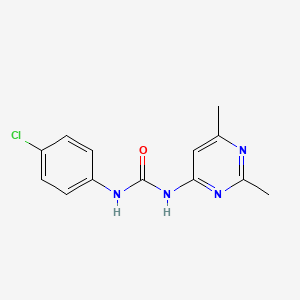
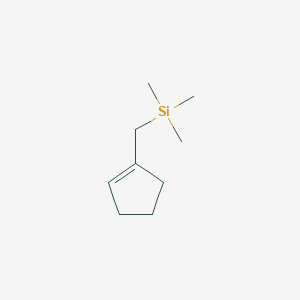
![[(Phenylphosphanediyl)di(propane-3,1-diyl)]bis(methylphosphane)](/img/structure/B14446294.png)
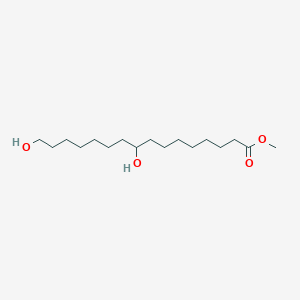

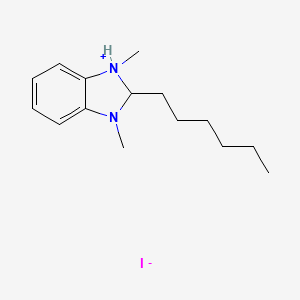
![({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene](/img/structure/B14446322.png)
